Cannabisin D
Overview
Description
Cannabisin D is a lignanamide compound found in the seeds of Cannabis sativa. Lignanamides are a class of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cannabisin D typically involves the coupling of ferulic acid and tyramine. This process can be achieved through various synthetic routes, including enzymatic and chemical methods. One common approach is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild conditions .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, hold promise for large-scale production. These methods aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cannabisin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various analogs with potentially enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct biological activities .
Scientific Research Applications
Chemistry: Cannabisin D serves as a model compound for studying lignanamides and their chemical properties.
Biology: Research has shown that this compound exhibits antioxidant and anti-inflammatory activities, making it a candidate for studying cellular protection mechanisms.
Mechanism of Action
Cannabisin D exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: this compound interacts with neurotransmitter receptors and modulates calcium ion channels, contributing to its neuroprotective effects
Comparison with Similar Compounds
Cannabisin D is part of a family of lignanamides, which includes similar compounds such as Cannabisin A, Cannabisin B, and Cannabisin C. These compounds share structural similarities but differ in their specific biological activities:
Cannabisin A: Known for its anti-inflammatory and anticancer properties.
Cannabisin B: Exhibits strong antioxidant activity.
Cannabisin C: Demonstrates potential neuroprotective effects
This compound stands out due to its balanced profile of antioxidant, anti-inflammatory, and neuroprotective activities, making it a unique and versatile compound for various applications .
Properties
IUPAC Name |
(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYRVFKBJENPE-HEVIKAOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-19-4 | |
Record name | Cannabisin-d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CANNABISIN-D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MHM7FUM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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